Broussonetine A

Description

Properties

IUPAC Name |

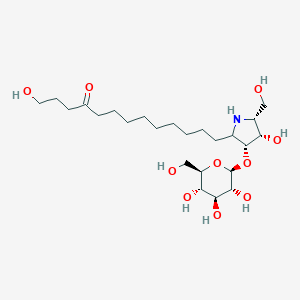

1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45NO10/c26-12-8-10-15(29)9-6-4-2-1-3-5-7-11-16-23(19(30)17(13-27)25-16)35-24-22(33)21(32)20(31)18(14-28)34-24/h16-28,30-33H,1-14H2/t16?,17-,18-,19+,20-,21+,22-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIJINGICVFWEP-OWASOCSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC1C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)CCCCC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCC1[C@H]([C@H]([C@H](N1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCCCC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938346 | |

| Record name | 4-Hydroxy-5-(hydroxymethyl)-2-(13-hydroxy-10-oxotridecyl)pyrrolidin-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173220-07-0 | |

| Record name | Broussonetine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173220070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-(hydroxymethyl)-2-(13-hydroxy-10-oxotridecyl)pyrrolidin-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Broussonetine A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Broussonetine A, a polyhydroxylated pyrrolidine alkaloid isolated from Broussonetia kazinoki. It details its chemical structure, physicochemical properties, biological activity as a glycosidase inhibitor, and relevant experimental protocols for its isolation and analysis.

Chemical Structure and Identification

This compound is a natural product characterized by a core polyhydroxylated pyrrolidine ring, a long lipophilic alkyl side chain, and a β-D-glucopyranoside moiety. This unique structure contributes to its biological activity, particularly as an inhibitor of glycosidase enzymes.

The definitive structure was elucidated through spectroscopic and chemical methods. The IUPAC name for this compound is 1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one.[1] Its stereochemistry is a critical determinant of its enzymatic inhibition profile.

Chemical Identifiers:

-

Molecular Formula: C₂₄H₄₅NO₁₀

-

CAS Number: 173220-07-0

-

Canonical SMILES: C(CCCCC1--INVALID-LINK--CO)O">C@HO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)CCCCC(=O)CCCO[1]

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods. These data are essential for understanding its solubility, membrane permeability, and potential as a drug candidate.

| Property Name | Value | Source |

| Molecular Weight | 507.6 g/mol | PubChem[1] |

| Monoisotopic Mass | 507.30434663 Da | PubChem[1] |

| XLogP3-AA | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 8 | PubChem |

| Hydrogen Bond Acceptor Count | 11 | PubChem |

| Rotatable Bond Count | 17 | PubChem |

| Topological Polar Surface Area | 189 Ų | PubChem[1] |

| Complexity | 597 | PubChem[1] |

Biological Activity: Glycosidase Inhibition

This compound is recognized as a glycosidase inhibitor.[2][3][4] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. The inhibition of these enzymes is a therapeutic strategy for managing conditions such as diabetes and viral infections. The structural similarity of the polyhydroxylated pyrrolidine core of this compound to monosaccharides allows it to act as a competitive inhibitor at the enzyme's active site.

The inhibitory activity of this compound and its analogues was first extensively characterized by Shibano et al. in their 1997 publication in Chemical & Pharmaceutical Bulletin.[2][5]

| Enzyme Target | Inhibition Potency (IC₅₀) | Source Reference |

| α-Glucosidase | Data reported | Shibano et al., 1997[2][5][6] |

| β-Glucosidase | Data reported | Shibano et al., 1997[6] |

| β-Galactosidase | Data reported | Shibano et al., 1997 |

| β-Mannosidase | Data reported | Shibano et al., 1997 |

Note: The precise IC₅₀ values are contained within the cited literature; the publication confirms inhibitory activity against these enzymes.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor. It binds reversibly to the active site of the glycosidase enzyme, competing with the natural substrate. This binding event prevents the enzyme from catalyzing the cleavage of the substrate, thereby reducing the rate of product formation.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its natural source, a representative synthetic protocol for a closely related analogue, and a general procedure for assessing its biological activity.

Isolation of this compound from Broussonetia kazinoki

The following protocol is based on the methods described by Shibano, Tsukamoto, and Kusano for the isolation of broussonetine alkaloids.[2]

1. Extraction:

- Air-dried branches of Broussonetia kazinoki are mechanically ground into a coarse powder.

- The powdered material is extracted exhaustively with methanol at room temperature.

- The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

- The crude extract is suspended in water and acidified with 2% hydrochloric acid.

- The acidic solution is washed with diethyl ether to remove neutral and acidic compounds.

- The aqueous layer is then basified with 28% ammonia solution to a pH of approximately 10.

- The basic solution is extracted with chloroform to partition the alkaloids into the organic phase. The aqueous layer is further extracted with n-butanol.

3. Cation-Exchange Chromatography:

- The combined basic fractions are concentrated and applied to a cation-exchange column (e.g., Dowex 50W-X4).

- The column is first washed with water, followed by 50% methanol to remove non-basic impurities.

- The alkaloids are then eluted using a basic mobile phase, typically 50% methanol containing 28% ammonia solution (e.g., 9:1 v/v).[2]

- The eluted fraction containing the basic alkaloids is collected and concentrated.

4. Silica Gel Chromatography:

- The concentrated basic fraction is subjected to column chromatography on silica gel (e.g., Chromatorex DM1020).

- Elution is performed using a gradient of chloroform and methanol to separate the mixture into several fractions based on polarity.

5. Preparative High-Performance Liquid Chromatography (HPLC):

- Fractions identified as containing broussonetines are further purified using preparative reverse-phase HPLC.

- A typical system utilizes an ODP (octadecyl polymer) column (e.g., Asahipak ODP 5E).

- The mobile phase consists of an acetonitrile-water mixture (e.g., 12:88 to 17:83 v/v), adjusted to a basic pH (e.g., pH 12.0 with ammonia solution) to ensure the alkaloids are in their neutral form.[2]

- Fractions corresponding to the peak of this compound are collected, pooled, and concentrated to yield the pure compound.

start [label="Powdered B. kazinoki Branches", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

extract [label="Methanol Extraction"];

partition [label="Acid-Base Partitioning"];

cation_exchange [label="Cation-Exchange Chromatography\n(Dowex 50W-X4)"];

silica_gel [label="Silica Gel Chromatography"];

hplc [label="Preparative RP-HPLC\n(Asahipak ODP 5E)"];

end [label="Pure this compound", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> extract [label="Exhaustive"];

extract -> partition [label="Concentrate & Resuspend"];

partition -> cation_exchange [label="Collect Basic Fractions"];

cation_exchange -> silica_gel [label="Elute with NH₃/MeOH"];

silica_gel -> hplc [label="Collect Broussonetine Fractions"];

hplc -> end [label="Isolate Peak"];

}

Total Synthesis of a Broussonetine Analogue

A total synthesis for this compound has not been prominently reported. However, the synthesis of structurally related analogues, such as Broussonetine W, has been achieved and provides a representative strategy. The following protocol is adapted from the first total synthesis of (+)-Broussonetine W.

Key Strategy: The synthesis is convergent, involving the preparation of a polyhydroxylated pyrrolidine core and a side-chain fragment, which are then coupled.

1. Synthesis of the Pyrrolidine Core:

- The synthesis begins with a readily available chiral starting material, such as a D-arabinose-derived cyclic nitrone.

- A key step involves the stereoselective addition of an organometallic reagent to the nitrone to establish the correct stereochemistry of the side-chain attachment point.

- Subsequent deprotection and cyclization steps yield the functionalized polyhydroxylated pyrrolidine ring.

2. Synthesis of the Side-Chain Fragment:

- The side chain, containing an α,β-unsaturated ketone, is prepared separately.

- This often involves steps like Wittig reactions or olefination to install the double bond and subsequent oxidation to form the ketone.

3. Fragment Coupling and Final Steps:

- The pyrrolidine core and the side-chain fragment are coupled using a suitable reaction, such as a cross-metathesis or an addition reaction.

- The final steps involve the removal of all protecting groups to yield the natural product analogue. For Broussonetine W, a key final step is the regioselective installation of the α,β-unsaturated ketone functional group via the elimination of HBr from an α-bromoketone intermediate.

Note: This is a generalized description of a complex multi-step synthesis. For complete experimental details, including reagents, conditions, and characterization data, consulting the primary literature, such as the total synthesis of Broussonetine W, is essential.

Glycosidase Inhibition Assay Protocol

This is a general protocol for determining the in vitro inhibitory activity of this compound against various glycosidases.

1. Materials:

- Glycosidase enzyme (e.g., α-glucosidase from yeast, β-galactosidase from bovine liver).

- Substrate: The corresponding p-nitrophenyl (pNP) glycoside (e.g., p-nitrophenyl α-D-glucopyranoside).

- Buffer solution appropriate for the optimal pH of the enzyme (e.g., phosphate or citrate buffer).

- This compound (dissolved in buffer or DMSO).

- Stop solution: Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M).

- 96-well microplate and a microplate reader.

2. Procedure:

- To each well of a 96-well plate, add the following in order:

- Buffer solution.

- A solution of this compound at various concentrations (to determine IC₅₀). For the control wells, add buffer only.

- Enzyme solution (pre-warmed to the optimal temperature, e.g., 37 °C).

- Pre-incubate the plate at the optimal temperature for a defined period (e.g., 10-15 minutes).

- Initiate the reaction by adding the pNP-glycoside substrate solution to all wells.

- Incubate the plate at the optimal temperature for a specific time (e.g., 20-30 minutes).

- Stop the reaction by adding the sodium carbonate solution. The addition of the basic solution also develops the yellow color of the p-nitrophenol product.

- Measure the absorbance of each well at 405 nm using a microplate reader.

3. Data Analysis:

- The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

- The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. Screening of Korean Medicinal Plant Extracts for α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. brieflands.com [brieflands.com]

- 5. scialert.net [scialert.net]

- 6. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Broussonetine A: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonetine A is a polyhydroxylated pyrrolidine alkaloid first identified from the branches of Broussonetia kazinoki SIEB.[1] This technical guide provides a comprehensive overview of the discovery, natural source, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and purification, a summary of its physicochemical properties, and quantitative data on the glycosidase inhibitory activity of related Broussonetine compounds. While the specific signaling pathways modulated by this compound remain to be fully elucidated, this document provides a foundational understanding of this promising natural product for researchers in drug discovery and development.

Discovery and Natural Source

This compound was first isolated from the branches of the deciduous tree Broussonetia kazinoki SIEB., a plant species widely distributed in several Asian countries and utilized in traditional folk medicine.[1] B. kazinoki, belonging to the Moraceae family, is a rich source of various bioactive compounds, including a series of pyrrolidine alkaloids known as Broussonetines. These alkaloids are characterized by a polyhydroxylated pyrrolidine ring and a long hydrocarbon chain at the 5-alkyl position.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₅NO₁₀ | PubChem |

| Molecular Weight | 507.6 g/mol | PubChem |

| IUPAC Name | 1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one | PubChem |

| CAS Number | 173220-07-0 | PubChem |

| SMILES | C(CCCCC1C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)CCCCC(=O)CCCO | PubChem |

Experimental Protocols

Isolation and Purification of this compound from Broussonetia kazinoki

The following protocol is based on the methodology described for the isolation of Broussonetines from the branches of B. kazinoki.

3.1.1. Extraction

-

Obtain and finely cut the dried branches of Broussonetia kazinoki.

-

Perform a hot water extraction (e.g., 90°C) with a plant material to solvent ratio of approximately 1:4 (w/v). Repeat the extraction process three times for 2 hours each.

-

Combine the aqueous extracts for further processing.

3.1.2. Initial Fractionation: Cation Exchange Chromatography

-

Load the combined aqueous extract onto an Amberlite CG-50 (H⁺-form) column.

-

Wash the column sequentially with water and 50% methanol to remove unbound compounds.

-

Elute the adsorbed basic fraction using a solution of 50% methanol and 28% ammonia solution (9:1 v/v).

-

Concentrate the eluted basic fraction in vacuo.

3.1.3. Secondary Fractionation: Ion Exchange Chromatography

-

Chromatograph the concentrated basic fraction on a Dowex 50W-X4 column (200-400 mesh) pre-treated with a formic acid-ammonium formate buffer (0.2 M ammonium formate, adjusted to pH 5.7 with 1 M formic acid).

-

Employ a gradient elution starting with water and gradually increasing the concentration of 28% ammonia solution in water (e.g., from 0% to a 9:1 water:ammonia solution).

-

Collect fractions and identify those containing Broussonetines using appropriate analytical methods (e.g., thin-layer chromatography).

3.1.4. Purification: Silica Gel Chromatography and Preparative HPLC

-

Pool the Broussonetine-containing fractions and subject them to silica gel chromatography (e.g., Chromatorex DM1020) using a chloroform and methanol solvent system.

-

Perform final purification of the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC). A suitable system includes:

-

Column: Asahipak ODP 5E (i.d. 10 x 250 mm)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 12-17 : 88-83 v/v), with the pH adjusted to 12.0 with ammonia solution.

-

Flow Rate: 1.5 mL/min

-

Detection: UV or other suitable detectors.

-

-

Collect the peak corresponding to this compound and confirm its purity and identity using spectroscopic methods (e.g., NMR, MS).

Biological Activity: Glycosidase Inhibition

Table 2: Glycosidase Inhibitory Activity of Broussonetine Analogues

| Compound | Enzyme | Source | IC₅₀ (µM) | Reference |

| Broussonetine M | β-Glucosidase | Bovine Liver | 6.3 | [2] |

| 10'-epi-Broussonetine M | β-Glucosidase | Bovine Liver | 0.8 | [2] |

| Broussonetine M | β-Galactosidase | Bovine Liver | 2.3 | [2] |

| 10'-epi-Broussonetine M | β-Galactosidase | Bovine Liver | 0.2 | [2] |

| ent-Broussonetine M | α-Glucosidase | Rice | 1.2 | [2] |

| ent-10'-epi-Broussonetine M | α-Glucosidase | Rice | 1.3 | [2] |

| ent-Broussonetine M | Maltase | Rat Intestine | 0.29 | [2] |

| ent-10'-epi-Broussonetine M | Maltase | Rat Intestine | 18 | [2] |

| (+)-Broussonetine W | β-Galactosidase | Not Specified | 0.03 | [3] |

| ent-(+)-Broussonetine W | α-Glucosidase | Not Specified | 0.047 | [3] |

| Broussonetine I | β-Glucosidase | Not Specified | 2.9 | [4] |

| ent-Broussonetine I | α-Glucosidase | Not Specified | 0.33 | [4] |

| ent-Broussonetine J2 | α-Glucosidase | Not Specified | 0.53 | [4] |

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet well-defined in the scientific literature. As a glycosidase inhibitor, its primary mechanism of action is likely the competitive or non-competitive inhibition of the active site of these enzymes. This inhibition would prevent the hydrolysis of glycosidic bonds in their respective substrates, thereby interfering with various cellular processes that rely on these enzymatic reactions.

Further research is required to elucidate the specific downstream signaling cascades affected by the inhibition of glycosidases by this compound and to explore other potential molecular targets.

Future Directions

This compound represents a promising natural product with demonstrated potential as a glycosidase inhibitor. Future research should focus on:

-

Determining the specific IC₅₀ values of this compound against a broad panel of glycosidases to fully characterize its inhibitory profile and selectivity.

-

Elucidating the precise molecular interactions between this compound and its target enzymes through structural biology studies.

-

Investigating the downstream cellular effects of this compound to identify the specific signaling pathways it modulates.

-

Conducting preclinical studies to evaluate the therapeutic potential of this compound in relevant disease models.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration and potential therapeutic application of this compound.

References

Isolation of Broussonetine A from Broussonetia kazinoki: A Technical Guide

This technical guide provides an in-depth overview of the isolation and purification of Broussonetine A, a polyhydroxylated pyrrolidine alkaloid, from the branches of Broussonetia kazinoki. The document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Broussonetia kazinoki, a deciduous tree belonging to the Moraceae family, is a rich source of various bioactive secondary metabolites. Among these, the broussonetines, a series of polyhydroxylated alkaloids, have garnered significant interest due to their potent glycosidase inhibitory activities. This compound is one such alkaloid that has been isolated from this plant species. This guide details the experimental procedures for its extraction, fractionation, and purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₅NO₁₀ | [1] |

| Molecular Weight | 507.621 g/mol | [2] |

| Appearance | Colorless powder | [1] |

| Melting Point | 164−166℃ | [1] |

| Optical Rotation | [α]D +32.1° (c = 0.21, MeOH) | [1][3] |

| CAS Number | 173220-07-0 | [2] |

Experimental Protocols for Isolation

The following protocols are based on established methodologies for the isolation of broussonetines from Broussonetia kazinoki.

Plant Material and Extraction

The starting material for the isolation is the dried branches of Broussonetia kazinoki.

| Parameter | Value | Reference |

| Starting Plant Material | Dried branches of Broussonetia kazinoki | [1] |

| Initial Quantity | 9.5 kg | [1] |

| Extraction Solvent | Hot Water | [1][3] |

| Extraction Method | The finely cut branches are extracted with hot water. | [1] |

| Yield of Basic Fraction | 46 g | [1] |

Protocol:

-

Dried branches of Broussonetia kazinoki (9.5 kg) are finely cut.

-

The plant material is subjected to extraction with hot water.

-

The resulting aqueous extract is processed to isolate the alkaloidal fraction.

Fractionation of the Crude Extract

The crude alkaloidal extract is subjected to a series of column chromatography steps to separate the broussonetines from other components.

Protocol:

-

Initial Ion Exchange Chromatography:

-

The aqueous extract is passed through an Amberlite CG-50 (H⁺-form) column.

-

The column is washed sequentially with water and 50% methanol.

-

The adsorbed basic compounds are eluted with a mixture of 50% methanol and 28% ammonia solution (9:1 v/v).[1]

-

The eluate is concentrated under reduced pressure to yield a basic fraction (46 g).[1]

-

-

Secondary Ion Exchange Chromatography:

-

The basic fraction is further chromatographed on a Dowex 50W-X4 column (200−400 mesh).

-

The column is pre-treated with a formic acid−ammonium formate buffer.

-

A gradient elution is performed, starting with water and transitioning to a mixture of water and 28% ammonia solution (9:1 v/v).[1]

-

Purification of this compound

The fractions containing broussonetines are further purified using silica gel chromatography and preparative high-performance liquid chromatography (HPLC).

| Chromatography Type | Stationary Phase | Mobile Phase | Reference |

| Silica Gel Chromatography | Chromatorex DM1020 | Chloroform and Methanol | [1] |

| Preparative HPLC | Asahipak ODP 5E (10 x 250 mm) | CH₃CN−H₂O (12−17 : 88−83), adjusted to pH 12.0 with ammonia solution | [1] |

Protocol:

-

Silica Gel Chromatography:

-

The broussonetine-containing fractions from the Dowex column are combined and subjected to silica gel chromatography.

-

Elution is performed using a chloroform and methanol solvent system to yield five fractions containing various broussonetines.[1]

-

-

Preparative HPLC:

-

The fraction containing this compound is further purified by preparative HPLC.

-

The separation is achieved using an Asahipak ODP 5E column with an isocratic mobile phase of acetonitrile and water (adjusted to pH 12.0 with ammonia solution) at a flow rate of 1.5 mL/min.[1]

-

The column temperature is maintained at ambient conditions.[1]

-

Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Broussonetia kazinoki.

Caption: Workflow for the isolation of this compound.

Mechanism of Action: Glycosidase Inhibition

This compound and other related alkaloids are known for their potent inhibitory effects on various glycosidases. This inhibitory action is central to their biological activity.

Caption: Mechanism of glycosidase inhibition by this compound.

The polyhydroxylated pyrrolidine ring of this compound mimics the structure of monosaccharides, allowing it to bind to the active site of glycosidase enzymes. This competitive inhibition prevents the natural substrate from binding, thereby blocking the hydrolysis of glycosidic bonds. This mechanism of action is the basis for the potential therapeutic applications of this compound and related compounds.

References

Broussonetine A and its Role as a Glycosidase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a polyhydroxylated pyrrolidine alkaloid, part of the larger family of broussonetines isolated from the branches of Broussonetia kazinoki SIEB (Moraceae)[1]. These natural products belong to the iminosugar class, which are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. This structural feature is central to their biological activity, primarily as potent inhibitors of glycosidases. Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, playing crucial roles in various physiological and pathological processes, including digestion, lysosomal catabolism of glycoconjugates, and the post-translational modification of glycoproteins.

The inhibition of glycosidases is a clinically validated strategy for the treatment of several diseases. For instance, α-glucosidase inhibitors are used in the management of type 2 diabetes to delay carbohydrate digestion and reduce postprandial hyperglycemia. Furthermore, the modulation of glycosidase activity is a promising therapeutic approach for lysosomal storage disorders, viral infections, and cancer.

While the broussonetine family of alkaloids has demonstrated significant potential as glycosidase inhibitors, specific quantitative data on the inhibitory activity of this compound is not extensively available in the public domain. However, the well-characterized inhibitory profiles of other members of the broussonetine family provide a strong basis for understanding the potential of this compound and its analogues in drug discovery and development. This guide provides a comprehensive overview of the role of broussonetines as glycosidase inhibitors, with a focus on their mechanism of action, structure-activity relationships, and the experimental protocols used for their characterization.

Mechanism of Action

Broussonetines, as iminosugars, function as competitive inhibitors of glycosidases. Their polyhydroxylated pyrrolidine core mimics the structure of the natural carbohydrate substrates of these enzymes. The protonated nitrogen atom at physiological pH is thought to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage, allowing the inhibitor to bind with high affinity to the enzyme's active site. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic reaction.

The specificity of inhibition towards different glycosidases (e.g., α-glucosidase vs. β-glucosidase) is determined by the stereochemistry of the hydroxyl groups on the pyrrolidine ring and the nature of the side chain attached to the ring.

Quantitative Data on Broussonetine Alkaloids as Glycosidase Inhibitors

Table 1: Glycosidase Inhibitory Activity of Broussonetine M and its Analogues [2][3]

| Compound | α-Glucosidase (rice) IC50 (μM) | β-Glucosidase (bovine liver) IC50 (μM) | α-Galactosidase (coffee bean) IC50 (μM) | β-Galactosidase (bovine liver) IC50 (μM) | α-Mannosidase (jack bean) IC50 (μM) | β-Mannosidase (snail) IC50 (μM) |

| Broussonetine M | > 100 | 6.3 | > 100 | 2.3 | > 100 | > 100 |

| 10'-epi-Broussonetine M | > 100 | 0.8 | > 100 | 0.2 | > 100 | > 100 |

| ent-Broussonetine M | 1.2 | > 100 | > 100 | > 100 | > 100 | > 100 |

| ent-10'-epi-Broussonetine M | 1.3 | > 100 | > 100 | > 100 | > 100 | > 100 |

Table 2: Glycosidase Inhibitory Activity of Broussonetine W and its Enantiomer [4]

| Compound | α-Glucosidase (rice) IC50 (μM) | β-Glucosidase (bovine liver) IC50 (μM) | α-Galactosidase (coffee bean) IC50 (μM) | β-Galactosidase (bovine liver) IC50 (μM) | α-Mannosidase (jack bean) IC50 (μM) | β-Mannosidase (snail) IC50 (μM) |

| (+)-Broussonetine W | > 100 | 1.2 | > 100 | 0.03 | > 100 | > 100 |

| (-)-ent-Broussonetine W | 0.047 | > 100 | > 100 | > 100 | > 100 | > 100 |

Table 3: Glycosidase Inhibitory Activity of Broussonetine I and J2 and their Enantiomers [5]

| Compound | α-Glucosidase (rice) IC50 (μM) | β-Glucosidase (almond) IC50 (μM) |

| Broussonetine I | > 100 | 2.9 |

| ent-Broussonetine I | 0.33 | > 100 |

| Broussonetine J2 | > 100 | > 100 |

| ent-Broussonetine J2 | 0.53 | > 100 |

Experimental Protocols

The following is a detailed methodology for a typical in vitro glycosidase inhibition assay used to characterize compounds like this compound.

4.1. Materials and Reagents

-

Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae, β-glucosidase from almonds)

-

Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)

-

This compound or other test inhibitors

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

-

Stop solution (e.g., 0.2 M sodium carbonate)

-

96-well microplate

-

Microplate reader

4.2. Enzyme Inhibition Assay Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of the glycosidase enzyme in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.

-

Prepare a stock solution of the chromogenic substrate in the assay buffer.

-

Prepare a series of dilutions of this compound or the test inhibitor in the assay buffer.

-

Prepare the stop solution.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add 50 µL of the assay buffer.

-

Add 10 µL of the various concentrations of the test inhibitor to the respective wells. For the control wells (100% enzyme activity), add 10 µL of assay buffer instead of the inhibitor.

-

Add 20 µL of the enzyme solution to all wells except for the blank wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 20 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway

Caption: General mechanism of glycosidase inhibition by this compound.

Experimental Workflow

Caption: Workflow for a typical in vitro glycosidase inhibition assay.

Structure-Activity Relationship

Caption: Structure-activity relationships in the Broussonetine family.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

- 5. Antidiabetic Activity of Ajwain Oil in Different In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genesis of Broussonetine Alkaloids: A Deep Dive into their Biosynthetic Pathway

For Immediate Release

[City, State] – [Date] – A comprehensive examination of the biosynthesis of Broussonetine alkaloids, a class of potent glycosidase inhibitors with significant therapeutic potential, reveals a fascinating link to the well-established sphingolipid pathway. This technical guide provides an in-depth analysis of the current understanding of this intricate biosynthetic route, targeting researchers, scientists, and drug development professionals.

Broussonetine alkaloids, isolated from the plant Broussonetia kazinoki, are polyhydroxylated pyrrolidine iminosugars. Their unique structure, featuring a pyrrolidine ring and a long, functionalized alkyl chain, has intrigued scientists for years. Groundbreaking research has demonstrated that the carbon skeleton of these alkaloids originates from glucose, following a pathway analogous to that of sphingosine and phytosphingosine biosynthesis.

The Proposed Biosynthetic Pathway: A Bridge to Sphingolipid Metabolism

The biosynthesis is hypothesized to commence with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) . This initial step is a cornerstone of the sphingolipid pathway in plants and animals. The resulting 3-ketosphinganine is then thought to undergo a series of reductions and hydroxylations to form a phytosphingosine-like intermediate.

While the early stages of the pathway mirror sphingolipid synthesis, the subsequent steps to form the characteristic pyrrolidine ring of Broussonetine alkaloids are yet to be fully elucidated. It is proposed that a key enzymatic cyclization of the sphingoid base precursor occurs, leading to the formation of the five-membered nitrogen-containing ring. Further modifications of the long alkyl chain, including hydroxylations and oxidations, are then believed to take place to generate the diverse array of Broussonetine alkaloids found in nature.

A pivotal study supporting this proposed pathway involved feeding experiments with [1-¹³C]glucose to Broussonetia kazinoki. Subsequent ¹³C-NMR spectroscopic analysis of the isolated Broussonetine G revealed a labeling pattern consistent with its biosynthesis from precursors derived from the sphingolipid pathway.

Quantitative Insights and Experimental Approaches

To date, detailed quantitative data on the enzyme kinetics and precursor incorporation rates for the Broussonetine alkaloid biosynthetic pathway remain limited in the public domain. The foundational study in this area relied on isotopic labeling, a powerful technique to trace the metabolic fate of precursors.

Experimental Protocol: Isotopic Labeling with [1-¹³C]Glucose

The following outlines the general methodology employed in the key feeding experiments that linked Broussonetine biosynthesis to the sphingolipid pathway.

Table 1: Summary of Experimental Protocol for Isotopic Labeling

| Step | Description |

| Plant Material | Young shoots of Broussonetia kazinoki were used. |

| Precursor | [1-¹³C]Glucose was administered to the plant shoots. |

| Incubation | The shoots were incubated under controlled conditions to allow for the metabolism of the labeled glucose. |

| Extraction | Broussonetine alkaloids were extracted from the plant material using standard phytochemical methods. |

| Purification | The crude extract was subjected to chromatographic techniques to isolate and purify specific Broussonetine alkaloids (e.g., Broussonetine G). |

| Analysis | The purified alkaloids were analyzed by ¹³C-Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of ¹³C incorporation. |

The results from such experiments provide crucial evidence for the biosynthetic origin of the carbon atoms within the alkaloid structure. The observed enrichment pattern in Broussonetine G strongly suggested its formation from a C18-phytosphingosine-type precursor.

Future Directions and Unanswered Questions

While the link to sphingolipid biosynthesis provides a strong foundation, significant questions regarding the biosynthesis of Broussonetine alkaloids remain. The identification and characterization of the specific enzymes responsible for the cyclization of the sphingoid base precursor to form the pyrrolidine ring is a critical next step. Furthermore, elucidating the enzymatic machinery responsible for the various modifications of the long alkyl chain will provide a complete picture of this fascinating pathway.

Understanding the intricate details of Broussonetine alkaloid biosynthesis holds immense potential for metabolic engineering and the development of novel therapeutic agents. By harnessing this knowledge, it may be possible to produce these valuable compounds in greater quantities or to generate novel analogs with enhanced biological activities.

Conclusion

The biosynthesis of Broussonetine alkaloids represents a captivating example of metabolic diversification in the plant kingdom. The current evidence strongly points to a pathway that originates from the fundamental building blocks of sphingolipid metabolism, yet diverges to create a unique class of polyhydroxylated pyrrolidine alkaloids with potent biological activities. Further research into the specific enzymes and regulatory mechanisms governing this pathway will undoubtedly unlock new opportunities for drug discovery and biotechnology.

Physical and chemical properties of Broussonetine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a polyhydroxylated pyrrolidine alkaloid isolated from the branches of Broussonetia kazinoki Sieb. and Broussonetia papyrifera[1]. As a member of the iminosugar class of compounds, it has garnered significant interest within the scientific community for its potent and selective glycosidase inhibitory activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a white powder with the molecular formula C₂₄H₄₅NO₁₀ and a molecular weight of 507.62 g/mol [1][2][3]. While a specific melting point and experimentally determined optical rotation are not consistently reported in the available literature, its other key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₅NO₁₀ | [1][2][3] |

| Molecular Weight | 507.62 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Slightly soluble in water (1.2 g/L at 25°C). | [1][3] |

| Predicted pKa | 12.90 ± 0.70 | [3] |

| CAS Number | 173220-07-0 | [1][2][3] |

Experimental Protocols

Isolation of Broussonetines from Broussonetia kazinoki

The following is a general procedure for the isolation of broussonetine alkaloids from the branches of Broussonetia kazinoki, which can be adapted for the specific isolation of this compound.

Methodology:

-

Extraction: Dried and finely cut branches of Broussonetia kazinoki are extracted multiple times with hot water (e.g., 90°C)[4].

-

Initial Ion-Exchange Chromatography: The aqueous extract is subjected to column chromatography on Amberlite CG-50 (H⁺ form). The column is washed with water and 50% methanol to remove neutral and acidic compounds. The basic fraction containing the alkaloids is then eluted with a mixture of 50% methanol and 28% ammonia solution (9:1)[4].

-

Second Ion-Exchange Chromatography: The concentrated basic fraction is further purified on a Dowex 50W-X4 column pre-treated with a formic acid-ammonium formate buffer. A gradient elution from water to a water-ammonia solution is used to separate the broussonetines[4].

-

Silica Gel and Preparative HPLC: The fractions containing broussonetines are re-chromatographed on silica gel using a chloroform-methanol solvent system. Final purification to obtain this compound is achieved by preparative high-performance liquid chromatography (HPLC) on a column such as Asahipak ODP 5E with a solvent system of acetonitrile-water adjusted to a basic pH with ammonia solution[4].

Glycosidase Inhibition Assay

The following protocol is adapted from the methodology used for Broussonetine M and its analogs and can be applied to assess the inhibitory activity of this compound against various glycosidases[5][6][7].

Materials:

-

Glycosidase enzymes (e.g., α-glucosidase, β-glucosidase, α-galactosidase, β-galactosidase from various sources)

-

p-Nitrophenyl (pNP) glycoside substrates (e.g., p-nitrophenyl-α-D-glucopyranoside)

-

Appropriate buffer solutions for each enzyme at its optimal pH

-

This compound solution of varying concentrations

-

96-well microplate

-

Microplate reader

Methodology:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the respective glycosidase enzymes and their corresponding pNP-glycoside substrates in the appropriate buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Buffer solution

-

This compound solution at various concentrations (or buffer for control)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Add the pNP-glycoside substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific duration (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a basic solution (e.g., 0.2 M Na₂CO₃).

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Biological Activity and Signaling Pathways

This compound is primarily recognized as a potent inhibitor of various glycosidases[8]. These enzymes play crucial roles in numerous biological processes, including carbohydrate metabolism, glycoprotein processing, and cellular recognition. The inhibition of specific glycosidases by this compound suggests its potential therapeutic applications in areas such as diabetes, viral infections, and cancer.

While the direct effects of this compound on specific signaling pathways have not been extensively elucidated in the available literature, the modulation of glycosidase activity can indirectly influence several key cellular signaling cascades. Furthermore, other bioactive compounds isolated from Broussonetia kazinoki have been shown to modulate pathways such as the NF-κB signaling pathway. Based on the known roles of glycosidases and the activities of related compounds, a hypothetical model of this compound's potential impact on cellular signaling is presented below.

Potential Mechanisms of Action:

-

Glycosidase Inhibition and Glycoprotein Processing: By inhibiting glycosidases in the endoplasmic reticulum and Golgi apparatus, this compound can alter the glycosylation patterns of newly synthesized proteins. This can affect the proper folding, stability, and trafficking of various proteins, including cell surface receptors that are critical for initiating signaling cascades.

-

Modulation of Receptor Function: Altered glycosylation of receptors (e.g., receptor tyrosine kinases, cytokine receptors) can impact their ligand-binding affinity, dimerization, and subsequent activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are central regulators of cell proliferation, survival, and apoptosis.

-

Anti-inflammatory Effects: Some natural compounds from Broussonetia species have demonstrated the ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. While not directly shown for this compound, this represents a plausible avenue of investigation for its biological activity.

Conclusion

This compound is a promising natural product with significant potential for further research and development. Its well-characterized role as a glycosidase inhibitor provides a strong foundation for exploring its therapeutic applications. Future studies should focus on elucidating its precise molecular targets and comprehensively mapping its effects on key cellular signaling pathways to fully understand its pharmacological potential. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing molecule.

References

- 1. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C24H45NO10 | CID 177262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Broussonetine Analogs (B, G, H, M) for Researchers and Drug Development Professionals

Introduction

Broussonetines are a class of polyhydroxylated pyrrolidine alkaloids, also known as iminosugars, first isolated from the branches of Broussonetia kazinoki SIEB (Moraceae). These natural products and their synthetic analogs have garnered significant attention in the scientific community due to their potent and often selective inhibition of various glycosidases. This technical guide provides a comprehensive overview of Broussonetine analogs, with a specific focus on Broussonetines B, G, H, and M, intended for researchers, scientists, and professionals in the field of drug development.

The core structure of most broussonetines consists of a (2R, 3R, 4R, 5R)-2-(hydroxymethyl)-pyrrolidine-3,4-diol moiety, which mimics the structure of monosaccharides. This structural similarity allows them to bind to the active sites of glycosidase enzymes, leading to competitive inhibition. Glycosidases play crucial roles in a myriad of biological processes, including carbohydrate digestion, glycoprotein processing, and lysosomal catabolism. Consequently, inhibitors of these enzymes, such as the broussonetines, hold therapeutic potential for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders.

This guide will delve into the quantitative inhibitory data of these analogs, provide detailed experimental protocols for their synthesis and biological evaluation, and visualize key pathways and workflows to facilitate a deeper understanding of their scientific and therapeutic importance.

Data Presentation: Glycosidase Inhibitory Activity of Broussonetine Analogs

The inhibitory activity of Broussonetine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against a panel of glycosidase enzymes. The following tables summarize the available quantitative data for Broussonetines B, G, H, M, and related analogs.

Table 1: IC50 Values (µM) of Broussonetine M and its Analogs against Various Glycosidases [1][2]

| Compound | α-Glucosidase (rice) | Maltase (rat intestinal) | β-Glucosidase (bovine liver) | β-Galactosidase (bovine liver) |

| Broussonetine M | NI | NI | 6.3 | 2.3[1] |

| ent-Broussonetine M | 1.2 | 0.29 | NI | NI |

| 10'-epi-Broussonetine M | NI | NI | 0.8 | 0.2[1] |

| ent-10'-epi-Broussonetine M | 1.3 | 18 | NI | NI |

NI: No significant inhibition observed.

Table 2: Qualitative and Quantitative Glycosidase Inhibition by Broussonetines B, G, and H

| Compound | Target Enzyme(s) | IC50 (µM) | Source Organism | Reference |

| Broussonetine B | β-Galactosidase, α-Mannosidase | Strong Inhibition (quantitative data not specified) | Broussonetia kazinoki | [3] |

| Broussonetine G | β-Glucosidase, β-Galactosidase, β-Mannosidase | Inhibition observed (quantitative data not specified) | Broussonetia kazinoki | [4] |

| Broussonetine H | β-Glucosidase, β-Galactosidase, β-Mannosidase | Inhibition observed (quantitative data not specified) | Broussonetia kazinoki | [4] |

Note: While inhibitory activity has been reported for Broussonetines B, G, and H, specific IC50 values from comprehensive panels are not as readily available in the cited literature as they are for Broussonetine M and its synthetic analogs.

Experimental Protocols

Isolation of Broussonetine Alkaloids from Broussonetia kazinoki

The following is a general procedure for the extraction and isolation of broussonetine alkaloids, adapted from methodologies described in the literature[5].

Protocol 1: Extraction and Fractionation

-

Plant Material Preparation: Air-dried and powdered branches of Broussonetia kazinoki are used as the starting material.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as methanol or ethanol, at room temperature or with gentle heating.

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is suspended in water and acidified with an acid (e.g., 2% HCl).

-

The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove non-basic compounds.

-

The acidic aqueous layer is then basified with a base (e.g., NH4OH) to a pH of approximately 10.

-

The basic solution is extracted with a polar organic solvent (e.g., chloroform or ethyl acetate) to obtain the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC), visualizing with a suitable reagent (e.g., Dragendorff's reagent or ninhydrin).

-

Fractions containing compounds of interest are combined and further purified by repeated column chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield the pure broussonetine analogs.

-

Synthesis of Broussonetine M

The total synthesis of Broussonetine M has been achieved through various routes. A common strategy involves the construction of the pyrrolidine core from a chiral starting material, followed by the attachment of the C13 side chain, often via a cross-metathesis reaction[1][2].

Protocol 2: A General Synthetic Approach to Broussonetine M [1][2]

-

Synthesis of the Pyrrolidine Core:

-

A common starting material is a D-arabinose-derived cyclic nitrone.

-

Grignard addition of a long-chain alkyl magnesium bromide (e.g., derived from 8-bromo-1-octene) to the nitrone affords a hydroxylamine intermediate with high diastereoselectivity.

-

Subsequent reduction of the hydroxylamine and protection of the resulting secondary amine (e.g., as a carbamate) yields the functionalized pyrrolidine core.

-

-

Synthesis of the Side Chain Fragment:

-

The C13 side chain containing the terminal hydroxyl group can be prepared from a suitable starting material like 1,4-butanediol.

-

This involves a series of reactions including mono-protection, oxidation to an aldehyde, and asymmetric allylation to introduce the chiral hydroxyl group.

-

-

Cross-Metathesis:

-

The pyrrolidine core (containing a terminal alkene) and the side chain fragment (also with a terminal alkene) are coupled using a Grubbs catalyst (e.g., Grubbs II) in a cross-metathesis reaction.

-

-

Final Steps:

-

The double bond introduced during the cross-metathesis is reduced by catalytic hydrogenation (e.g., using Pd/C).

-

Deprotection of the protecting groups on the pyrrolidine nitrogen and any hydroxyl groups yields the final product, Broussonetine M.

-

Glycosidase Inhibition Assay

The inhibitory activity of broussonetine analogs against various glycosidases can be determined using a colorimetric assay with p-nitrophenyl (pNP) glycoside substrates[1].

Protocol 3: General Glycosidase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the target glycosidase enzyme (e.g., β-glucosidase from bovine liver) in a suitable buffer (e.g., phosphate or citrate buffer at the optimal pH for the enzyme). Prepare a solution of the corresponding p-nitrophenyl glycoside substrate in the same buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the broussonetine analog in the assay buffer.

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add a volume of the inhibitor solution (or buffer for the control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding a volume of the substrate solution to each well.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes).

-

Stop the reaction by adding a volume of a basic solution (e.g., 0.4 M Na2CO3).

-

-

Data Analysis:

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Lysosomal Glycosidases

Broussonetine analogs act as competitive inhibitors of glycosidases. In the context of lysosomal storage disorders, the inhibition of specific lysosomal glycosidases can lead to the accumulation of their respective substrates, mimicking the disease phenotype at a cellular level. Conversely, for certain genetic mutations that result in misfolded but potentially active enzymes, some iminosugar inhibitors can act as pharmacological chaperones, aiding in the proper folding and trafficking of the enzyme to the lysosome, thereby restoring its function. The diagram below illustrates the general mechanism of action of broussonetines as lysosomal glycosidase inhibitors.

Caption: General mechanism of Broussonetine-mediated lysosomal glycosidase inhibition.

General Workflow for Broussonetine Synthesis

The synthesis of Broussonetine analogs is a multi-step process that requires careful control of stereochemistry. The following diagram outlines a common synthetic workflow.

Caption: A generalized workflow for the synthesis of Broussonetine analogs.

Cellular Consequences of Lysosomal Glycosidase Inhibition

The inhibition of lysosomal glycosidases by Broussonetine analogs can have several downstream cellular consequences, particularly the accumulation of undigested substrates. This can trigger a cascade of events, including lysosomal dysfunction and the activation of cellular stress responses.

Caption: Potential cellular pathways affected by lysosomal glycosidase inhibition.

Conclusion

The Broussonetine family of iminosugars represents a rich source of potent and selective glycosidase inhibitors with significant therapeutic potential. This technical guide has provided a consolidated overview of the inhibitory activities, synthetic methodologies, and biological evaluation of key Broussonetine analogs. The provided data tables, detailed experimental protocols, and visual diagrams of relevant pathways and workflows are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships of a wider range of Broussonetine analogs and a deeper understanding of their in vivo efficacy and safety profiles will be crucial for translating the therapeutic promise of these fascinating molecules into clinical applications.

References

- 1. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the constituents of Broussonetia species. II. Six new pyrrolidine alkaloids, broussonetine A, B, E, F and broussonetinine A and B, as inhibitors of glycosidases from Broussonetia kazinoki Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the constituents of Broussonetia species. III. Two new pyrrolidine alkaloids, broussonetines G and H, as inhibitors of glycosidase, from Broussonetia kazinoki Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Biological Activity of Broussonetine Family Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Broussonetine family, a class of polyhydroxylated pyrrolidine alkaloids primarily isolated from the plant Broussonetia kazinoki, has garnered significant attention in the scientific community for its diverse and potent biological activities. These natural products and their synthetic analogues have demonstrated promising therapeutic potential, primarily as potent glycosidase inhibitors. This technical guide provides a comprehensive overview of the biological activities of Broussonetine family compounds, with a focus on their glycosidase inhibitory effects, anticancer properties, and emerging cytoprotective roles. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Broussonetines are characterized by a polyhydroxylated pyrrolidine ring, a structural motif that mimics the oxocarbenium ion transition state of glycosidase-catalyzed reactions, making them effective inhibitors of these enzymes.[1] Variations in the stereochemistry of the pyrrolidine core and the structure of the C-5 side chain contribute to the diversity and selectivity of their biological activities. This guide will delve into the key biological effects of these compounds, presenting a consolidated view of the current state of research.

Glycosidase Inhibitory Activity

The most extensively studied biological activity of the Broussonetine family is their potent and often selective inhibition of glycosidases. This inhibitory action has significant therapeutic implications for a range of diseases, including diabetes, lysosomal storage disorders, and viral infections.

Quantitative Data on Glycosidase Inhibition

The inhibitory potency of various Broussonetine compounds and their synthetic analogues against different glycosidases is summarized in the tables below. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Glycosidase Inhibitory Activity of Broussonetine M and its Analogues [2][3][4][5]

| Compound | β-Glucosidase (bovine liver) IC50 (µM) | β-Galactosidase (bovine liver) IC50 (µM) | α-Glucosidase (rice) IC50 (µM) | Maltase (rat intestinal) IC50 (µM) |

| Broussonetine M (3) | 6.3 | 2.3 | - | - |

| 10'-epi-Broussonetine M (10'-epi-3) | 0.8 | 0.2 | - | - |

| ent-Broussonetine M (ent-3) | - | - | 1.2 | 0.29 |

| ent-10'-epi-Broussonetine M (ent-10'-epi-3) | - | - | 1.3 | 18 |

Table 2: Glycosidase Inhibitory Activity of Broussonetine W and its Enantiomer [6][7][8]

| Compound | β-Galactosidase (bovine liver) IC50 (µM) | α-Glucosidase (rice) IC50 (µM) |

| (+)-Broussonetine W | 0.03 | - |

| ent-(+)-Broussonetine W | - | 0.047 |

Table 3: Glycosidase Inhibitory Activity of Broussonetine I and J2 and their Enantiomers [1]

| Compound | β-Glucosidase (Aspergillus niger) IC50 (µM) | α-Glucosidase (yeast) IC50 (µM) |

| Broussonetine I | 2.9 | - |

| ent-Broussonetine I | - | 0.33 |

| ent-Broussonetine J2 | - | 0.53 |

Experimental Protocol: Glycosidase Inhibition Assay

The following is a general protocol for determining the glycosidase inhibitory activity of Broussonetine compounds. Specific details may vary depending on the enzyme and substrate used.

Materials:

-

Glycosidase enzyme (e.g., α-glucosidase from baker's yeast, β-glucosidase from almonds)

-

Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)

-

Broussonetine compound (inhibitor)

-

Buffer solution (e.g., phosphate buffer, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (to stop the reaction)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the glycosidase enzyme in the appropriate buffer.

-

Prepare a series of dilutions of the Broussonetine compound in the same buffer.

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add a corresponding volume of the Broussonetine compound dilution to the wells. A control well should contain buffer instead of the inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding a fixed volume of the substrate solution to each well.

-

Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).

-

Stop the reaction by adding a fixed volume of Na2CO3 solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the Broussonetine compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity

Several Broussonetine analogues have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity

The cytotoxic effects of specific Broussonetine analogues are presented below as IC50 values.

Table 4: Anticancer Activity of Broussonetine Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

| Broussonetine analogue 14·HCl | HeLa (Cervical Cancer) | 12.5 | [9] |

| A-549 (Lung Cancer) | 15.2 | [9] | |

| ent-Broussonetine analogue 14·HCl | Caco-2 (Colorectal Cancer) | 5.1 | [9] |

| Jurkat (T-cell Leukemia) | 5.8 | [9] |

Mechanisms of Anticancer Activity

The anticancer effects of Broussonetine analogues are believed to be mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

-

Apoptosis Induction: Apoptosis is a crucial process for eliminating damaged or unwanted cells. Some Broussonetine analogues have been shown to trigger this process in cancer cells. The exact signaling pathways are still under investigation, but it is hypothesized that they may involve the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases, the key executioners of apoptosis.

-

Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Certain Broussonetine analogues have been observed to cause an accumulation of cancer cells in the G2/M phase of the cell cycle, preventing them from dividing. The molecular mechanisms likely involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Broussonetine compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a series of dilutions of the Broussonetine compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the Broussonetine compound. Include control wells with medium only.

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add a fixed volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the Broussonetine compound relative to the control.

-

Determine the IC50 value by plotting cell viability against the compound concentration.

Cytoprotective and Antioxidant Activity

Emerging research suggests that some Broussonetine family members, such as Broussonetine F, may possess cytoprotective and antioxidant properties. While direct studies on Broussonetine F are limited, extracts from Broussonetia kazinoki have shown antioxidant activity.[1] This suggests a potential role for these compounds in protecting cells from oxidative stress.

Potential Mechanisms of Cytoprotection

The cytoprotective effects of natural compounds are often attributed to their ability to scavenge reactive oxygen species (ROS) and to modulate cellular signaling pathways involved in the antioxidant response.

-

Reactive Oxygen Species (ROS) Scavenging: Broussonetine compounds may directly neutralize harmful ROS, thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids.

-

Modulation of Antioxidant Signaling Pathways: It is hypothesized that Broussonetine F could activate endogenous antioxidant defense mechanisms. One such key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

Structure-Activity Relationships

The biological activity of Broussonetine compounds is highly dependent on their stereochemistry and the nature of their side chains.

-

Stereochemistry of the Pyrrolidine Ring: The configuration of the hydroxyl groups on the pyrrolidine core plays a crucial role in determining the selectivity of glycosidase inhibition. For instance, enantiomers of Broussonetine M exhibit opposite selectivity for α- and β-glucosidases.[2][3][4][5]

-

Side Chain Modifications: The length and functional groups of the C-5 side chain significantly influence the inhibitory potency.

Future Directions

The Broussonetine family of compounds represents a rich source of bioactive molecules with significant therapeutic potential. While their glycosidase inhibitory properties are well-documented, further research is needed to fully elucidate their anticancer and cytoprotective mechanisms. Key areas for future investigation include:

-

Identification of specific molecular targets and signaling pathways involved in the anticancer and cytoprotective effects of Broussonetine compounds. Studies investigating their effects on pathways such as PI3K/Akt, MAPK/ERK, and other cell survival and death pathways are warranted.

-

In vivo studies to evaluate the efficacy and safety of promising Broussonetine analogues in animal models of disease.

-

Lead optimization studies to design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has summarized the key biological activities of the Broussonetine family of compounds, with a focus on their glycosidase inhibitory, anticancer, and potential cytoprotective effects. The provided quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and professionals working to harness the therapeutic potential of these fascinating natural products. The continued exploration of Broussonetines and their analogues holds great promise for the development of new and effective treatments for a variety of diseases.

References

- 1. biomedres.us [biomedres.us]

- 2. Kazinol-P from Broussonetia kazinoki enhances skeletal muscle differentiation via p38MAPK and MyoD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Leaves of Broussonetia kazinoki Siebold Inhibit Atopic Dermatitis-Like Response on Mite Allergen-Treated Nc/Nga Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

Broussonetine A and its Analogs: A Technical Guide to their Mechanism of Action on Glycosidases

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the glycosidase inhibitory activities of the broussonetine class of alkaloids. Despite extensive literature searches, specific quantitative data (IC50 and Ki values) for Broussonetine A against various glycosidases could not be located in the available scientific literature. Therefore, this guide presents detailed information on closely related and well-characterized broussonetine analogs, such as Broussonetine M, W, I, and J2, as a proxy to understand the potential mechanism of action of this compound. All data presented herein should be understood to pertain to these specified analogs, and not this compound itself unless explicitly stated otherwise from future findings.

Introduction to Broussonetines

Broussonetines are a class of polyhydroxylated pyrrolidine alkaloids isolated from the branches of Broussonetia kazinoki SIEB (Moraceae), a plant used in traditional medicine. These natural products have garnered significant interest due to their potent and selective inhibitory activity against various glycosidase enzymes. Glycosidases are involved in numerous critical biological processes, including carbohydrate digestion, glycoprotein processing, and lysosomal catabolism. Their dysfunction is implicated in diseases such as diabetes, viral infections, and lysosomal storage disorders. The inhibitory potential of broussonetines positions them as promising lead compounds for the development of novel therapeutics.

Structurally, broussonetines feature a polyhydroxylated pyrrolidine ring, which mimics the oxocarbenium ion transition state of the glycosidic bond cleavage reaction, and a long lipophilic side chain that contributes to the potency and selectivity of their inhibitory action. This guide delves into the mechanism of action of broussonetine analogs on key glycosidases, presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of the relevant biological pathways.

Quantitative Inhibitory Activity of Broussonetine Analogs

The inhibitory potency of various broussonetine analogs has been evaluated against a range of glycosidases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the tables below. This data highlights the structure-activity relationships within the broussonetine family, demonstrating how modifications to the pyrrolidine ring and the side chain influence their inhibitory profile.

Table 1: IC50 Values of Broussonetine Analogs against α-Glucosidases

| Compound | Enzyme Source | IC50 (µM) | Reference |

| ent-Broussonetine I | Rice α-glucosidase | 0.33 | [1] |

| ent-Broussonetine J2 | Rice α-glucosidase | 0.53 | [1] |

| ent-Broussonetine M | Rice α-glucosidase | 1.2 | [2][3][4][5] |

| ent-10'-epi-Broussonetine M | Rice α-glucosidase | 1.3 | [2][3][4][5] |

| Enantiomer of (+)-Broussonetine W | α-glucosidase | 0.047 | [6][7] |

| ent-Broussonetine M | Rat intestinal maltase | 0.29 | [2][3][4][5] |

| ent-10'-epi-Broussonetine M | Rat intestinal maltase | 18 | [2][3][4][5] |

Table 2: IC50 Values of Broussonetine Analogs against β-Glucosidases and β-Galactosidases

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Broussonetine I | β-glucosidase | 2.9 | [1] |

| Broussonetine M | Bovine liver β-glucosidase | 6.3 | [2][3][4][5] |

| 10'-epi-Broussonetine M | Bovine liver β-glucosidase | 0.8 | [2][3][4][5] |

| Broussonetine M | Bovine liver β-galactosidase | 2.3 | [2][3][4][5] |

| Broussonetine M (isolated in 2000) | Bovine liver β-galactosidase | 8.1 | [2] |

| 10'-epi-Broussonetine M | Bovine liver β-galactosidase | 0.2 | [2][3][4][5] |

| (+)-Broussonetine W | β-galactosidase | 0.03 | [6][7] |

Mechanism of Action

The primary mechanism by which broussonetine analogs inhibit glycosidases is through competitive inhibition. The protonated nitrogen atom of the pyrrolidine ring at physiological pH mimics the positively charged oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. This allows the broussonetine molecule to bind tightly to the enzyme's active site, preventing the natural substrate from binding and being hydrolyzed.